Cas no 23513-53-3 ((-)-maackiain)

(-)-maackiain structure
Productnaam:(-)-maackiain
(-)-maackiain Chemische en fysische eigenschappen
Naam en identificatie
-
- (-)-maackiain
- (+)-6aS,11aS-maackiain
- (+)-maackiain
- (+/-)-3-hydroxy-8,9-methylenedioxyprerocarpan
- (+/-)-maackiain
- (+/-)-maakiain
- demethylpterocarpin
- dl-maackiain
- inermin
- maackiain
- rac-maackiain
- "(-)-maackiain
- 3-Hydroxy-8,9-methylenedioxypterocarpan
- 3-Hydroxy-8,9-(methylenedioxy)pterocarpan
- (6aR,12aR)-3-hydroxy-8,9-methylenedioxypterocarpane
- Trifolirhizin aglycone
- Inermine
- "(+)-Maackiain
- CHEBI:73030
- (6aS,12aS)-6a,12a-dihydro-6H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c]chromen-3-ol
- AKOS030632873
- (1S,12S)-5,7,11,19-tetraoxapentacyclo(10.8.0.02,10.04,8.013,18)icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- (1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
- 6a,12a-Dihydro-6H-(1,3)dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol
- Q27140246
- s9387
- CCG-267295
- 19908-48-6
- BS-51513
- DTXSID80941785
- CHEMBL445279
- 6H-(1,3)Dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol, 6a,12a-dihydro-, cis-(+-)-
- rel-(6aS,12aS)-6a,12a-Dihydro-6H-[1,3]dioxolo[4',5':5,6]benzofuro[3,2-c]chromen-3-ol
- 23513-53-3
- (6aS,12aS)-6a,12a-dihydro-6H-(1,3)dioxolo(5,6)(1)benzofuro(3,2-c)chromen-3-ol
- 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol
- CS-0203856
- MSK158868
-
- Inchi: InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
- InChI-sleutel: HUKSJTUUSUGIDC-UHFFFAOYSA-N
- LACHT: c1(ccc2c(c1)OC[C@@H]1[C@H]2Oc2c1cc1c(c2)OCO1)O
Berekende eigenschappen
- Exacte massa: 284.06847348g/mol
- Monoisotopische massa: 284.06847348g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 0
- Complexiteit: 416
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.377
- Topologisch pooloppervlak: 57.2Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
(-)-maackiain Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
(-)-maackiain Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M20080-5 mg |
(-)-maackiain |
23513-53-3 | 5mg |
¥4640.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5720-1 mL * 10 mM (in DMSO) |
(+)-Maackiain |
23513-53-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN5720-1 ml * 10 mm |
(+)-Maackiain |
23513-53-3 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
TargetMol Chemicals | TN5720-5mg |
(+)-Maackiain |
23513-53-3 | 5mg |
¥ 3230 | 2024-07-24 | ||
TargetMol Chemicals | TN5720-5mg |
(+)-Maackiain |
23513-53-3 | 5mg |
¥ 3230 | 2024-07-20 | ||
TargetMol Chemicals | TN5720-5 mg |
(+)-Maackiain |
23513-53-3 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN5720-1 ml * 10 mm |
(+)-Maackiain |
23513-53-3 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 |
(-)-maackiain Gerelateerde literatuur
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden isoflavonoïden Pterocarpans
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden isoflavonoïden furaanisoflavonoïden Pterocarpans
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Klimplant
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Dahlstedtia pinnata
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Dahlstedtia pentaphylla
- Oplosmiddelen en organische chemicaliën organische verbindingEN Alcohol/Ether
23513-53-3 ((-)-maackiain) Gerelateerde producten
- 1850293-95-6(selenocyanicacid,2-[[2-(acetyloxy)benzoyl]amino]ethylester)
- 2034532-79-9(N-{3-(furan-2-yl)pyrazin-2-ylmethyl}-3-(trifluoromethoxy)benzamide)
- 2229523-48-0(3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)
- 1154387-80-0(3-{(4-methoxyphenyl)methylamino}butanoic acid)
- 349574-58-9(N-(4-acetamidophenyl)-3-methylbutanamide)
- 2201879-71-0(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2,6-difluorophenyl)azetidine-1-carboxamide)
- 1786222-64-7(1-benzyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2411178-09-9(N-(4R)-6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-ylprop-2-enamide)
- 1249917-42-7(2-(tert-Butoxy)-6-fluoropyridine)
- 2171734-12-4(4-(dimethylamino)-2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxypropanamido}butanoic acid)
Aanbevolen leveranciers
Taian Jiayue Biochemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie
